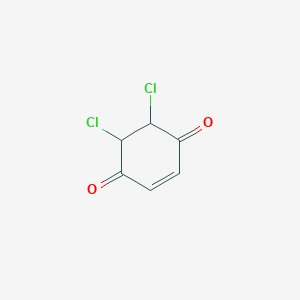

5,6-Dichlorocyclohex-2-ene-1,4-dione

Description

Historical Context and Evolution of Synthesis Methodologies

The synthesis of 5,6-Dichlorocyclohex-2-ene-1,4-dione has evolved significantly, moving from inefficient early methods to highly optimized, high-yield procedures.

Historically, the compound was prepared through the direct chlorination of benzoquinone. tandfonline.com General procedures involved the addition of either chlorine gas or, more conveniently, sulfuryl chloride to benzoquinone. tandfonline.com However, these traditional methods were plagued by significant drawbacks. Researchers reported that the procedure using sulfuryl chloride gave poor yields and suffered from a lack of reproducibility, making it difficult to control the formation of the desired product. tandfonline.com

The underlying issue with these earlier methods was eventually identified as the presence of acidic impurities, specifically hydrochloric acid or chlorosulfonic acid, in the sulfuryl chloride reagent. tandfonline.com These acidic traces were found to promote an undesirable side reaction: the tautomerization of the target compound, this compound, into the more stable aromatic compound, 2,3-dichlorohydroquinone. tandfonline.com

A critical breakthrough in the synthesis was the development of a method to neutralize these acidic contaminants. Researchers discovered that by treating the sulfuryl chloride with a small amount of triethylamine (B128534) immediately before the reaction, any traces of acid could be effectively removed. tandfonline.com This simple yet elegant modification prevents the unwanted tautomerization, allowing the desired this compound to be isolated in quantitative yield after a short reaction time. tandfonline.com The reaction is typically carried out under a dry nitrogen atmosphere using freshly distilled ether as a solvent. tandfonline.com

Table 1: Comparison of Synthesis Methodologies for this compound

| Feature | Traditional Method | Improved Method |

| Chlorinating Agent | Sulfuryl Chloride | Sulfuryl Chloride pre-treated with Triethylamine |

| Key Issue | Presence of acidic impurities (HCl, HSO₃Cl) | Acids are neutralized by triethylamine |

| Side Reaction | Tautomerization to 2,3-dichlorohydroquinone | Tautomerization is suppressed |

| Reported Yield | Poor and irreproducible tandfonline.com | Quantitative tandfonline.com |

| Reaction Time | Not specified, but issues noted | 30 minutes (post-addition) tandfonline.com |

| Reproducibility | Difficult tandfonline.com | High |

Significance of Cyclohexenedione Frameworks in Organic Chemistry

The cyclohexenedione scaffold, which forms the core of this compound, is a fundamentally important structural motif in organic chemistry. acs.orgnih.gov These frameworks are not merely chemical curiosities; they serve as crucial building blocks in the synthesis of a wide array of more complex molecules. wikipedia.org

The cyclohexane-1,3-dione skeleton, for example, is a characteristic molecular fragment found in a class of natural and synthetic herbicides. nih.gov Commercial herbicides such as cycloxydim, sethoxydim, and clethodim (B606718) are derivatives of this framework. wikipedia.org Furthermore, the 1,3-dione is used in the industrial manufacture of the antiemetic drug Ondansetron. wikipedia.org

Synthetic chemists have developed various strategies to construct these valuable six-membered rings. One notable approach is the consecutive Michael-Claisen [3+3] process, which allows for the synthesis of cyclohexane-1,3-dione derivatives from simple ketones and enoates. acs.org Cyclohexanedione derivatives are also frequently employed in multicomponent reactions to generate fused heterocyclic systems, such as phenanthrolines, which are of interest in medicinal chemistry. researchgate.net The versatility of the cyclohexanedione ring system, with its multiple reaction sites, makes it an enduringly popular and useful tool for synthetic organic chemists. wikipedia.orgresearchgate.net

Position of this compound as a Key Intermediate

While the general cyclohexenedione framework is broadly significant, this compound holds its own distinct and important position as a specialized chemical intermediate. lookchem.comtandfonline.com Its primary utility lies in its role as a direct precursor to 2,3-dichlorobenzoquinone. tandfonline.com

The conversion of this compound to 2,3-dichlorobenzoquinone is a synthetically valuable transformation. The resulting 2,3-dichlorobenzoquinone is an important dienophile, a key reagent used in the Diels-Alder reaction. tandfonline.com The Diels-Alder reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis, allowing for the rapid construction of complex cyclic systems. The specific reactivity of 2,3-dichlorobenzoquinone has been harnessed in the total synthesis of several important and complex natural products. tandfonline.com Therefore, the efficient synthesis of this compound is directly linked to the accessibility of a crucial reagent for advanced synthetic applications.

Table 2: Synthetic Utility of this compound

| Intermediate | Key Transformation | Resulting Product | Subsequent Application |

| This compound | Elimination/Oxidation | 2,3-Dichlorobenzoquinone | Diels-Alder Reaction (as a dienophile) tandfonline.com |

Structure

3D Structure

Properties

CAS No. |

5273-62-1 |

|---|---|

Molecular Formula |

C6H4Cl2O2 |

Molecular Weight |

179.00 g/mol |

IUPAC Name |

5,6-dichlorocyclohex-2-ene-1,4-dione |

InChI |

InChI=1S/C6H4Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H |

InChI Key |

KCNUKOVIWCXTJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(C(C1=O)Cl)Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 5,6 Dichlorocyclohex 2 Ene 1,4 Dione

Direct Halogenation Pathways of Benzo-1,4-quinone Precursors

The most common strategies for synthesizing 5,6-dichlorocyclohex-2-ene-1,4-dione involve the direct chlorination of benzo-1,4-quinone. tandfonline.com These methods are favored for their directness, though historical challenges with yield and reproducibility have necessitated procedural refinements. tandfonline.com General procedures typically involve the addition of a chlorinating agent like gaseous chlorine or sulfuryl chloride to the benzoquinone starting material. tandfonline.com

Chlorination with Sulfuryl Chloride for Efficient Yields

The use of sulfuryl chloride as a chlorinating agent for benzoquinone is a convenient method for producing this compound. tandfonline.com However, earlier reports indicated that this procedure often resulted in poor yields and faced challenges in reproducibility and controlling the formation of the desired product. tandfonline.com Recent advancements have overcome these issues, leading to a highly efficient and reliable protocol. tandfonline.com

A significant breakthrough in this synthesis was the discovery that treating sulfuryl chloride with triethylamine (B128534) just before its use leads to a quantitative yield of this compound in a short reaction time. tandfonline.com It is speculated that the previously reported low yields and lack of reproducibility were due to trace amounts of hydrochloric acid or chlorosulfonic acid in the sulfuryl chloride. tandfonline.com These acidic impurities likely promote the tautomerization of the desired product, this compound, into 2,3-dichlorohydroquinone. tandfonline.com The addition of triethylamine effectively neutralizes any acids present in the sulfuryl chloride, preventing this unwanted side reaction. tandfonline.com In a typical procedure, a small molar percentage of triethylamine is added to the sulfuryl chloride solution, and the resulting mixture is centrifuged to separate the purified liquid phase for the reaction. tandfonline.com

The choice of solvent plays a crucial role in the reaction's success. In the optimized protocol, ether is used as the solvent for the reaction between benzoquinone and the purified sulfuryl chloride. tandfonline.com The reaction is conducted under a positive pressure of dry nitrogen, and all reagents, including the ether, are freshly distilled to ensure the absence of impurities that could interfere with the reaction. tandfonline.com After stirring for a brief period post-addition, the solvent is evaporated to yield the product as a very pale yellow solid. tandfonline.com

| Optimized Synthesis Protocol Components | |

| Precursor | Benzoquinone |

| Chlorinating Agent | Sulfuryl Chloride |

| Catalytic Additive | Triethylamine (~2 mole%) |

| Solvent | Ether (freshly distilled) |

| Reaction Time | 30 minutes (post-addition) |

| Yield | Quantitative |

Direct Chlorination with Gaseous Chlorine

Besides sulfuryl chloride, the direct addition of chlorine gas to benzoquinone is another established general procedure for the synthesis of this compound. tandfonline.com While this method is a known pathway, the use of purified sulfuryl chloride is highlighted as a more convenient and reproducible alternative. tandfonline.com

Exploration of Alternative Synthetic Routes and Precursors

While the direct chlorination of benzo-1,4-quinone is the primary and most thoroughly documented pathway for producing this compound, extensive alternative synthetic routes are not widely reported in the surveyed scientific literature. The existing research focuses heavily on optimizing the direct addition of chlorine or sulfuryl chloride to the readily available benzoquinone precursor. tandfonline.com

Advances in Scalable and Reproducible Synthesis Protocols

Significant progress has been made in developing scalable and reproducible methods for synthesizing this compound. The key advance lies in the pretreatment of sulfuryl chloride with triethylamine. tandfonline.com This simple step addresses the critical issue of acidic impurities, which were identified as the likely cause for poor yields and inconsistent results in previous methods. tandfonline.com By neutralizing these impurities, the tautomerization of the product to an undesired hydroquinone (B1673460) is prevented. tandfonline.com This refined protocol allows the reaction to be completed in a short time frame and, most importantly, provides the target compound in quantitative yield. tandfonline.com The ability to achieve high yields consistently makes this improved method highly suitable for scalable production. tandfonline.com

| Reaction Parameters for Scalable Synthesis | |

| Reagent Pre-treatment | Sulfuryl chloride treated with triethylamine and centrifuged |

| Atmosphere | Positive pressure of dry nitrogen |

| Reagent Quality | Freshly distilled sulfuryl chloride, triethylamine, and ether |

| Outcome | Quantitative yield, high reproducibility |

Fundamental Transformation Chemistry and Reactivity of 5,6 Dichlorocyclohex 2 Ene 1,4 Dione

Tautomerization Dynamics and Keto-Enol Equilibria

Tautomerization represents a crucial aspect of the chemistry of 5,6-dichlorocyclohex-2-ene-1,4-dione, leading to the formation of its more stable aromatic enol form. This process is an equilibrium between two constitutional isomers that are readily interconvertible. libretexts.orgmasterorganicchemistry.com

This compound (the keto form) readily isomerizes to its enol tautomer, 2,3-dichlorohydroquinone. tandfonline.com This transformation involves the migration of a proton and the rearrangement of electrons within the molecule, resulting in the formation of a hydroxyl group and the aromatization of the cyclohexene (B86901) ring. The equilibrium generally favors the hydroquinone (B1673460) form due to the significant thermodynamic stability gained from forming an aromatic system. nih.gov While the keto form can be synthesized and isolated, it is susceptible to this isomerization, particularly in the presence of acid or base catalysts. tandfonline.comoregonstate.edu

The tautomerization of this compound to 2,3-dichlorohydroquinone can be catalyzed by both acids and bases. libretexts.orgoregonstate.edu The primary driving force for this isomerization is the formation of the highly stable aromatic ring in the hydroquinone structure.

Under acidic conditions, the process is initiated by the protonation of one of the carbonyl oxygens. This is followed by the deprotonation of the adjacent carbon atom, leading to the formation of the enol. In the case of this compound, this enolization leads directly to the aromatic 2,3-dichlorohydroquinone. It has been speculated that trace amounts of hydrochloric or chlorosulfonic acid can promote this tautomerization, which can affect the yield and reproducibility of the synthesis of the keto form. tandfonline.com

The general mechanism for acid-catalyzed keto-enol tautomerization is as follows:

Protonation of the carbonyl oxygen.

Removal of an alpha-hydrogen by a base (such as the solvent or the conjugate base of the acid catalyst) to form a C=C double bond.

The stability of the resulting aromatic hydroquinone makes this a highly favorable process.

Oxidative Transformations of Derived Intermediates

The hydroquinone derivative formed via tautomerization, 2,3-dichlorohydroquinone, is an important intermediate that can be readily oxidized to the corresponding quinone.

The oxidation of 2,3-dichlorohydroquinone yields 2,3-dichlorobenzo-1,4-quinone. This is a common transformation in organic synthesis, where hydroquinones are converted to benzoquinones. mdpi.com This oxidation involves the removal of two hydrogen atoms and two electrons from the hydroquinone. The resulting 2,3-dichlorobenzo-1,4-quinone is a valuable dienophile for Diels-Alder reactions. tandfonline.com

A variety of oxidizing agents can be employed for the conversion of hydroquinones and their derivatives to quinones. The choice of oxidant can depend on factors such as reaction conditions, substrate tolerance, and desired selectivity.

Manganese(IV) Oxide (MnO₂) : This is a common and mild oxidizing agent used for the oxidation of allylic and benzylic alcohols. organic-chemistry.org It is also effective in various other oxidative transformations. nih.govfrontiersin.org Its use in the oxidation of hydroquinones is well-established. For instance, it has been used as a stoichiometric oxidant in reactions catalyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov

Iron(III) Chloride (FeCl₃) : As a mild oxidizing agent, iron(III) chloride is used in a variety of oxidative coupling reactions. wikipedia.orgrsc.orgresearchgate.netpsu.edu It can oxidize hydroquinone ethers to quinones. psu.edu The standard electrode potential of the Fe³⁺/Fe²⁺ couple makes it a suitable oxidant for this transformation.

Ammonium Cerium(IV) Nitrate (CAN) : This is a powerful one-electron oxidant that is widely used for the oxidative demethylation of hydroquinone dimethyl ethers to form quinones. mdpi.commdma.ch It is also effective in the oxidation of a wide range of other functional groups. organic-chemistry.orgnih.gov The reaction is typically fast and proceeds in high yield.

The effectiveness of these oxidizing agents is summarized in the table below.

| Oxidizing Agent | Formula | General Applicability in Quinone Synthesis | Key Characteristics |

|---|---|---|---|

| Manganese(IV) Oxide | MnO₂ | Effective for oxidizing hydroquinones and their derivatives. | Mild, heterogeneous oxidant, often requiring stoichiometric amounts. organic-chemistry.orgnih.gov |

| Iron(III) Chloride | FeCl₃ | Used for oxidative couplings and can oxidize hydroquinone ethers. researchgate.netpsu.edu | Inexpensive and mild Lewis acid and oxidant. wikipedia.org |

| Ammonium Cerium(IV) Nitrate | (NH₄)₂Ce(NO₃)₆ | Highly effective for oxidizing hydroquinone ethers to quinones. mdpi.commdma.ch | Powerful one-electron oxidant, often used in aqueous acetonitrile. organic-chemistry.org |

Electrophilic and Nucleophilic Reactivity Profiles (direct or as precursor)

The structure of this compound, featuring both electrophilic and potentially nucleophilic sites, allows for a diverse range of reactions.

The carbon-carbon double bond is electron-deficient due to the presence of the adjacent carbonyl groups, making it susceptible to attack by nucleophiles in a Michael-type addition. Conversely, the double bond itself can react with strong electrophiles in electrophilic addition reactions. science-revision.co.uklibretexts.org The carbonyl carbons are classic electrophilic sites and can be attacked by various nucleophiles.

As a precursor, the tautomerization to 2,3-dichlorohydroquinone generates an electron-rich aromatic ring that is highly reactive towards electrophiles. The hydroquinone can also be deprotonated to form a nucleophilic phenoxide.

The reactivity profile is summarized below:

| Reaction Type | Reactive Site on this compound | Description |

|---|---|---|

| Electrophilic Addition | Carbon-carbon double bond | The double bond can react with strong electrophiles, leading to the saturation of the ring. libretexts.orglibretexts.org |

| Nucleophilic Addition (Michael Addition) | Carbon-carbon double bond (β-carbon) | The electron-withdrawing nature of the carbonyl groups makes the β-carbon of the enone system electrophilic and susceptible to attack by nucleophiles. |

| Nucleophilic Addition | Carbonyl carbons | The carbonyl carbons are electrophilic and can be attacked by nucleophiles, leading to the formation of alcohols after protonation. |

| Electrophilic Aromatic Substitution (as precursor) | Aromatic ring of 2,3-dichlorohydroquinone | The electron-rich hydroquinone is activated towards attack by electrophiles. |

Advanced Spectroscopic and Structural Characterization of 5,6 Dichlorocyclohex 2 Ene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopic Fingerprinting

Experimental ¹H NMR data for 5,6-Dichlorocyclohex-2-ene-1,4-dione is not available in the surveyed literature. Hypothetically, the ¹H NMR spectrum would provide crucial information on the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be dictated by the molecular structure. One would expect distinct signals for the vinyl protons on the carbon-carbon double bond and the protons on the carbon atoms bearing the chlorine atoms. The trans or cis relationship of the chlorine atoms would significantly influence the coupling patterns observed.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Core Structure

Similar to ¹H NMR, no experimental ¹³C NMR data for this compound could be located. A theoretical ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the sp² hybridized carbons of the alkene, and the sp³ hybridized carbons bonded to the chlorine atoms. The chemical shifts of these carbon atoms would provide direct evidence for the carbon skeleton of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

There is no reported mass spectrum for this compound. Mass spectrometry would be a key technique to confirm the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would offer insights into the stability of different parts of the molecule and the pathways through which it breaks down under ionization.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Experimental IR spectroscopic data for this compound is not documented. An IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. Strong absorption peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups would be prominent, likely in the region of 1650-1750 cm⁻¹. A weaker absorption for the carbon-carbon double bond (C=C) stretching would be anticipated around 1600-1680 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

X-Ray Crystallography for Definitive Solid-State Structural Determination

No published X-ray crystallographic data exists for this compound or its immediate derivatives that could serve as a direct reference. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org Such an analysis would definitively confirm the molecular geometry, including bond lengths, bond angles, and the stereochemical relationship of the chlorine atoms (cis or trans). This information is invaluable for understanding the molecule's reactivity and intermolecular interactions.

Computational and Theoretical Studies on 5,6 Dichlorocyclohex 2 Ene 1,4 Dione

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of 5,6-Dichlorocyclohex-2-ene-1,4-dione. These investigations typically employ methods like Hartree-Fock (HF), post-Hartree-Fock methods, and more commonly, Density Functional Theory (DFT) to solve the Schrödinger equation for the molecule. The primary outputs of these calculations are the molecular orbital (MO) energies and their spatial distributions.

Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the presence of electronegative chlorine and oxygen atoms is expected to significantly influence the electronic distribution. The chlorine atoms, with their inductive electron-withdrawing effects, and the carbonyl groups, which also withdraw electron density, would likely lower the energies of both the HOMO and LUMO compared to the parent cyclohex-2-ene-1,4-dione.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data that would be expected from DFT calculations at the B3LYP/6-311G(d,p) level of theory, for illustrative purposes.

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 3.2 eV |

These parameters are critical for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Theoretical Modeling of Reaction Mechanisms, including Tautomerization Pathways

Theoretical modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms. For this compound, computational methods can be used to map out the potential energy surfaces of various reactions, identifying transition states, intermediates, and the associated activation energies.

One important reaction pathway to consider is tautomerization. The diketone form of this compound can potentially tautomerize to its enol forms. Computational studies can determine the relative stabilities of these tautomers and the energy barriers for their interconversion. This is typically achieved by locating the transition state structures connecting the keto and enol forms and calculating the activation energies.

Table 2: Calculated Energetics of Tautomerization for this compound (Illustrative) This table provides hypothetical energy values for the tautomerization process, as would be determined by DFT calculations, for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| This compound (Diketo) | 0.0 |

| Transition State 1 (to Enol 1) | +25.3 |

| 4-hydroxy-5,6-dichlorocyclohexa-2,5-dien-1-one (Enol 1) | +10.2 |

| Transition State 2 (to Enol 2) | +28.1 |

| 2-hydroxy-5,6-dichlorocyclohexa-3,5-dien-1-one (Enol 2) | +12.5 |

The results would indicate the predominant tautomeric form under equilibrium conditions and the feasibility of tautomerization under different conditions.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral features of yet-to-be-synthesized molecules. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the vibrational modes observed in experimental IR spectra. Similarly, NMR chemical shifts can be predicted with good accuracy, aiding in the structural elucidation of the molecule.

The cyclohexene (B86901) ring in this compound is not planar and can exist in different conformations. Computational methods are used to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.govnih.gov For this molecule, different diastereomers are possible depending on the relative stereochemistry of the two chlorine atoms. Computational analysis can predict the most stable conformation. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of this compound (Illustrative) This table shows hypothetical spectroscopic data that would be generated from computational models, for illustrative purposes.

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| Key IR Frequency (C=C stretch) | 1650 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | 195 ppm |

| ¹³C NMR Chemical Shift (C-Cl) | 65 ppm |

| ¹H NMR Chemical Shift (vinyl H) | 6.8 ppm |

| UV-Vis λmax (n→π*) | 310 nm |

These predicted data serve as a valuable reference for experimental characterization.

Density Functional Theory (DFT) Applications to Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. nih.gov DFT can be applied to predict the reactivity of this compound in various chemical reactions.

Reactivity indices derived from DFT, such as the Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack, while the double bond could be susceptible to electrophilic addition.

DFT calculations can also be used to model the course of a reaction, such as a Diels-Alder reaction where the substituted cyclohexene could act as a dienophile. By calculating the activation energies for different possible reaction pathways and stereochemical outcomes, DFT can predict the regioselectivity and stereoselectivity of the reaction.

Table 4: DFT-Calculated Fukui Indices for this compound (Illustrative) This table presents hypothetical Fukui function values, which indicate the propensity of each atom to undergo nucleophilic (f+), electrophilic (f-), or radical (f0) attack, for illustrative purposes.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C1 (Carbonyl) | 0.25 | 0.05 |

| C2 (Vinyl) | 0.08 | 0.15 |

| C3 (Vinyl) | 0.12 | 0.18 |

| C4 (Carbonyl) | 0.28 | 0.04 |

| C5 (C-Cl) | 0.15 | 0.09 |

| C6 (C-Cl) | 0.14 | 0.08 |

These theoretical predictions provide a deeper understanding of the chemical behavior of this compound, guiding synthetic strategies and the design of new reactions.

Strategic Applications of 5,6 Dichlorocyclohex 2 Ene 1,4 Dione in Organic Synthesis

Precursor Role in the Synthesis of Substituted Benzo-1,4-quinones

The transformation of 5,6-Dichlorocyclohex-2-ene-1,4-dione into aromatic quinone systems is a key application. This conversion typically involves an elimination reaction to achieve aromatization.

Efficient Preparation of 2,3-Dichlorobenzo-1,4-quinone

This compound is a logical precursor for the synthesis of 2,3-Dichlorobenzo-1,4-quinone. The conversion can be achieved through a dehydrohalogenation reaction, which involves the elimination of two molecules of hydrogen chloride (HCl) from the cyclohexene (B86901) ring to form the aromatic benzoquinone system. wikipedia.orgsaskoer.ca This type of elimination is a fundamental process in organic chemistry for creating alkenes and aromatic rings from saturated or partially saturated precursors. wikipedia.orgyoutube.com While specific reaction conditions for this exact transformation are not detailed in the available literature, the process would likely involve treatment with a base to facilitate the removal of protons and chloride ions, leading to the stable aromatic product.

Another potential pathway for the formation of benzoquinones from related structures is the retro-Diels-Alder reaction. researchgate.net This process, typically requiring thermal conditions, can reverse the cycloaddition that may have formed the initial cyclohexene ring, yielding the corresponding diene and dienophile. If this compound is viewed as a Diels-Alder adduct, this reaction provides a conceptual route to a substituted quinone, although direct evidence for this specific substrate is limited.

Utility in Accessing Other Halogenated Quinone Derivatives

Beyond its role as a direct precursor to 2,3-Dichlorobenzo-1,4-quinone, this compound represents a key structural motif for accessing the broader family of halogenated quinones. Halogenated quinones are important intermediates and possess a range of biological activities. While direct synthetic routes from this compound to other varied halogenated quinones are not prominently documented, its structure provides a foundational framework that can, in principle, be chemically modified to produce a variety of such derivatives.

Intermediacy in the Total Synthesis of Complex Natural Products

The structural features of this compound and its resulting benzoquinone derivatives make them valuable intermediates in the assembly of complex natural products.

Contribution to the Synthesis of Haloquinone (B1663269) CE Ring System Synthons

In the pursuit of complex marine natural products, haloquinone moieties are often critical components of the target structure. Although direct application of this compound was not found in the searched literature, the resulting 2,3-Dichlorobenzo-1,4-quinone is a key synthon. For instance, in synthetic approaches toward alkaloids like alpkinidine, substituted haloquinones form the core of the CE ring system. The synthesis of these complex structures often relies on the strategic introduction of a pre-functionalized quinone to build upon.

Enabling Construction of Pyrroloacridine and Related Alkaloid Scaffolds

Pyrroloacridine and related fused heterocyclic alkaloids, many of which are isolated from marine sources, exhibit significant biological activity. The synthesis of these complex scaffolds, such as the lamellarins, often involves the construction of a pyrrolo[2,1-a]isoquinoline (B1256269) core. saskoer.ca Halogenated quinones serve as powerful electrophiles in reactions designed to build these polycyclic systems. The strategic use of a dichlorinated quinone allows for sequential or domino reactions where nucleophiles can add to the quinone ring, leading to the rapid assembly of the intricate alkaloid framework.

Relevance in Anthracyclinone Synthesis Strategies

Anthracyclinones are the aglycone (non-sugar) portion of anthracyclines, a class of potent anticancer agents. A common and powerful strategy for constructing the tetracyclic (four-ring) core of anthracyclinones is the Diels-Alder reaction. researchgate.netresearchgate.net In these syntheses, a substituted benzoquinone acts as the dienophile, reacting with a diene to form the A and B rings of the anthracyclinone skeleton.

Given that this compound can be converted into 2,3-Dichlorobenzo-1,4-quinone, it serves as a valuable starting material for these synthetic strategies. The resulting chlorinated quinone can then be employed in a Diels-Alder reaction to construct the core of various anthracyclinone analogues. This highlights the role of this compound as an early-stage precursor in the synthetic route to these important therapeutic agents.

Employment in Diels-Alder Cycloadditions (via its tautomeric quinone form)

The electron-withdrawing nature of the two chlorine atoms and the two carbonyl groups on the 2,3-dichloro-1,4-benzoquinone (B8745268) ring system makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. It readily reacts with a variety of conjugated dienes to form highly functionalized bicyclic adducts. These adducts serve as versatile intermediates in the synthesis of complex polycyclic and cage compounds.

The reaction typically proceeds by the addition of a diene to the more electron-deficient double bond of the quinone that is not substituted with chlorine atoms. However, reactions involving substituted quinones, such as 2-acetyl-5,6-dichloro-1,4-benzoquinone, have shown that cycloaddition occurs at the chlorinated double bond, leading to endo-adducts. rsc.org The resulting cycloadducts can sometimes be labile and may undergo further transformations, such as aromatization or rearrangement, depending on the reaction conditions and the structure of the diene. rsc.org For instance, the thermolysis of the adduct formed from 2-acetyl-5,6-dichloro-1,4-benzoquinone and cyclopentadiene (B3395910) can lead to rearranged dihydrobenzofuran or spiro-acetal products. rsc.org

Below are selected examples of Diels-Alder reactions involving 2,3-dichloro-1,4-benzoquinone and its derivatives.

Table 1: Examples of Diels-Alder Reactions

| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Cyclopentadiene | 2-Acetyl-5,6-dichloro-1,4-benzoquinone | Benzene, thermolysis | 1:1 Diels-Alder adduct | Predominant product | rsc.org |

| 1,3-Butadiene | 1,4-Benzoquinone (B44022)* | Not specified | 5,8,9,10-Tetrahydronaphthalene-1,4-dione | Not specified | vaia.comchegg.com |

| 2-Chloro-1,3-butadiene | 1,4-Benzoquinone* | Not specified | 2-Chloro-5,8,9,10-tetrahydronaphthalene-1,4-dione | 95% | chegg.com |

| Cyclopentadiene | p-Benzoquinone* | Water, room temp., 2h | endo-Adduct | 96% | rsc.orgnih.gov |

Note: Reactions with the parent 1,4-benzoquinone are included for comparative context of reactivity.

Broader Utility in Advanced Organic Methodologies and Cascade Reactions

Beyond its role in cycloadditions, the reactivity of 2,3-dichloro-1,4-benzoquinone is harnessed in more complex transformations, including cascade reactions for the synthesis of heterocyclic scaffolds. Its electrophilic nature and oxidizing potential are key to its utility in these advanced methodologies.

A significant application is in the synthesis of phenazines and related nitrogen-containing heterocycles. These reactions typically involve a cascade sequence initiated by the condensation of an o-phenylenediamine (B120857) derivative with the quinone. The process involves a nucleophilic attack by the amine, followed by an intramolecular cyclization and subsequent oxidation (often facilitated by the quinone itself or an external oxidant) to yield the final aromatic phenazine (B1670421) structure. This methodology provides a direct route to complex, fused heterocyclic systems that are of interest in materials science and medicinal chemistry. researchgate.netmdpi.comnih.gov

Furthermore, 2,3-dichloro-1,4-benzoquinone can serve as a precursor for the synthesis of other heterocyclic systems like 1,4-dioxins. The reaction with catechols (benzene-1,2-diols) in the presence of a base can lead to the formation of dibenzo[b,e] commonorganicchemistry.comacs.orgdioxins through a double nucleophilic substitution of the chlorine atoms. thieme-connect.de The compound also functions as a two-electron oxidant in various catalytic cycles, for example, in palladium-catalyzed reactions, where it can be used to regenerate the active catalyst. organic-chemistry.org

The following table summarizes some of these advanced applications.

Table 2: Applications in Heterocycle Synthesis and Cascade Reactions

| Reactant(s) | Methodology | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamines | Condensation/Cyclization/Oxidation Cascade | Phenazines | Direct synthesis of fused N-heterocycles. | researchgate.netmdpi.comnih.gov |

| Benzene-1,2-diols (Catechols) | Double Nucleophilic Substitution | Dibenzo[b,e] commonorganicchemistry.comacs.orgdioxins | Synthesis of oxygen-containing heterocycles. | thieme-connect.de |

| Various organic substrates | Oxidation | Carbonyl compounds, Aromatized systems | Acts as an oxidant in dehydrogenation and other oxidative transformations. | organic-chemistry.org |

Future Research Trajectories and Unexplored Potential of 5,6 Dichlorocyclohex 2 Ene 1,4 Dione

Development of Novel Organocatalytic or Transition Metal-Catalyzed Transformations

The reactivity of 5,6-Dichlorocyclohex-2-ene-1,4-dione is ripe for exploration within the realms of modern catalysis. The electron-deficient double bond and the presence of leaving groups (chlorine atoms) make it an excellent candidate for a variety of catalytic transformations.

Organocatalytic Approaches:

Future research could focus on leveraging organocatalysis for asymmetric transformations of this compound. Chiral amines, thioureas, or phosphoric acids could be employed to catalyze enantioselective conjugate additions to the enone system. These reactions would provide access to chiral building blocks with multiple stereocenters, which are highly valuable in medicinal chemistry and natural product synthesis. For instance, the asymmetric Michael addition of various nucleophiles could be explored, drawing parallels from successful organocatalytic additions to other cyclic enones.

Transition Metal-Catalyzed Reactions:

Transition metal catalysis opens up a vast landscape of potential transformations for this compound. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be investigated to replace the chlorine atoms with a wide range of substituents, including aryl, alkenyl, and alkynyl groups. mdpi.com This would enable the synthesis of a diverse library of derivatives with tunable electronic and steric properties. Furthermore, nickel-catalyzed cross-coupling reactions could offer alternative reactivity and substrate scope. acs.org The development of these catalytic C-C bond-forming reactions would be a significant advancement in the synthetic utility of this scaffold. nih.govrsc.org

| Catalytic System | Potential Transformation | Anticipated Product Class | Potential Catalyst |

| Organocatalysis | Asymmetric Michael Addition | Chiral substituted cyclohexanones | Chiral thiourea or amine |

| Transition Metal | Suzuki Cross-Coupling | 5-Aryl-6-chlorocyclohex-2-ene-1,4-diones | Palladium complexes |

| Transition Metal | Heck Reaction | 5-Alkenyl-6-chlorocyclohex-2-ene-1,4-diones | Palladium complexes |

| Transition Metal | Sonogashira Coupling | 5-Alkynyl-6-chlorocyclohex-2-ene-1,4-diones | Palladium/Copper complexes |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The development of continuous flow processes for the synthesis and transformation of this compound aligns with the principles of green and sustainable chemistry. nih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govamt.ukvapourtec.com

Future research in this area could involve designing and optimizing flow reactor setups for the chlorination of a suitable precursor to continuously produce this compound. Subsequently, in-line purification and further functionalization through the aforementioned catalytic methods could be integrated, creating a streamlined and efficient synthetic route to a variety of derivatives. The potential for electrochemical synthesis in flow, particularly for quinone-type molecules, also presents an exciting avenue for sustainable production. dtu.dk

| Flow Chemistry Application | Objective | Potential Advantages |

| Continuous Synthesis | Automated production of this compound | Improved safety, higher throughput, better process control |

| In-line Catalytic Derivatization | Telescoped synthesis of functionalized derivatives | Reduced waste, minimized manual handling, faster optimization |

| Electrochemical Flow Synthesis | Green synthesis of the core structure or its derivatives | Use of electricity as a clean reagent, mild reaction conditions |

Exploration of New Reactivity Modes and Derivatization Opportunities

Beyond established catalytic methods, the unique structure of this compound invites the exploration of novel reactivity patterns. The interplay between the dienone system and the vicinal dichlorides could lead to unexpected and synthetically useful transformations.

For instance, selective reduction of one or both ketone functionalities could yield a range of diols and keto-alcohols with defined stereochemistry. The diastereoselective nature of these reductions could be controlled by the choice of reducing agent and reaction conditions. Furthermore, the dienone moiety could participate in various cycloaddition reactions, such as Diels-Alder reactions, providing rapid access to complex polycyclic architectures.

Derivatization of the carbonyl groups, for example, through the formation of ketals or enamines, could be used to modulate the reactivity of the molecule and direct subsequent transformations to other parts of the scaffold. The combination of these derivatization strategies with the catalytic C-C bond-forming reactions mentioned earlier would exponentially expand the accessible chemical space.

Potential Applications in Supramolecular Chemistry or Functional Materials (derived from its synthetic versatility)

The synthetic versatility of this compound makes it a promising building block for the construction of novel supramolecular assemblies and functional materials.

Supramolecular Chemistry:

The ability to introduce a variety of functional groups through the catalytic methods described above could allow for the design of molecules capable of self-assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. For example, derivatives bearing hydrogen bond donors and acceptors could form intricate supramolecular polymers or discrete nanoscale architectures. The rigid cyclohexene (B86901) core would provide a well-defined scaffold for directing these interactions.

Functional Materials:

The electron-accepting nature of the quinone-like core suggests potential applications in organic electronics. By incorporating electron-donating moieties through cross-coupling reactions, donor-acceptor type materials with interesting photophysical and electronic properties could be synthesized. These materials could be investigated for their use in organic solar cells, light-emitting diodes, or as components of redox-flow batteries, drawing inspiration from other quinone-based systems. dtu.dk

Furthermore, the dichlorinated backbone could serve as a synthon for the synthesis of novel functional polymers. nih.gov Polymerization through the chlorine atoms or by leveraging the reactivity of the dienone system could lead to materials with unique thermal, mechanical, and electronic properties. The incorporation of this rigid and functional monomer into polymer chains could impart desirable characteristics for applications in areas such as gas separation, sensing, or as advanced coatings.

| Potential Application Area | Key Molecular Features | Target Properties |

| Supramolecular Chemistry | Directional non-covalent interactions, rigid scaffold | Self-assembled nanostructures, molecular recognition |

| Organic Electronics | Tunable donor-acceptor character, redox activity | Charge transport, light absorption/emission |

| Functional Polymers | Rigid monomer backbone, reactive handles for polymerization | High thermal stability, specific permeability, conductivity |

Q & A

Q. Q1. What are the optimal synthetic routes for 5,6-Dichlorocyclohex-2-ene-1,4-dione, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Pathway Design : Start with halogenation of cyclohexene derivatives under controlled electrophilic substitution conditions. Use orthogonal experimental design (e.g., Taguchi or factorial design) to test variables like temperature (40–120°C), solvent polarity (dichloromethane vs. THF), and stoichiometric ratios of chlorinating agents (e.g., Cl₂ gas vs. SOCl₂) .

- Yield Optimization : Employ response surface methodology (RSM) to model interactions between variables. For example, a 3² factorial design can isolate temperature and solvent effects on yield. Validate via HPLC-MS for purity assessment .

Q. Q2. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

- Data Reconciliation Strategy : Cross-validate using complementary techniques (e.g., X-ray crystallography for solid-state structure vs. solution-state NMR). For unexpected peaks, perform computational simulations (DFT for NMR chemical shifts) to identify potential tautomers or solvent adducts .

- Error Source Analysis : Compare experimental IR carbonyl stretches (theoretical range: 1700–1750 cm⁻¹) with calculated vibrational frequencies using Gaussian08. Deviations >20 cm⁻¹ suggest impurities or incorrect functional group assignments .

Advanced Research Questions

Q. Q3. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Design competition experiments between nucleophiles (e.g., amines vs. thiols) under varying temperatures. Monitor intermediates via stopped-flow UV-Vis spectroscopy to distinguish activation barriers .

- Theoretical Framework : Apply Marcus theory to model electron-transfer steps in substitution reactions. Validate using Eyring plots derived from Arrhenius data (Δ‡H and Δ‡S) .

Q. Q4. How can computational modeling resolve contradictions in the compound’s electrochemical behavior reported in literature?

Methodological Answer:

- Multi-Scale Modeling : Combine molecular dynamics (MD) for solvation effects with DFT (B3LYP/6-311+G(d,p)) to predict redox potentials. Compare with cyclic voltammetry data at varying scan rates (10–1000 mV/s) to identify kinetic vs. diffusion-controlled processes .

- Contradiction Analysis : If experimental E₁/₂ values conflict with calculations (±0.2 V), re-examine solvent parameters (e.g., dielectric constant) in the model or test for proton-coupled electron transfer (PCET) pathways .

Q. Q5. What strategies are effective for studying the compound’s stability under environmental or biological conditions?

Methodological Answer:

- Degradation Pathways : Use LC-QTOF-MS to identify hydrolysis byproducts in buffered solutions (pH 2–12). Apply multivariate ANOVA to assess pH and temperature effects on half-life .

- Theoretical Alignment : Link stability data to Hammett substituent constants (σ) of chlorine atoms to predict electronic effects on hydrolysis rates. Validate via Marcus-Hush kinetic modeling .

Data Analysis and Theoretical Integration

Q. Q6. How should researchers design experiments to investigate the compound’s role in catalytic cycles or supramolecular assemblies?

Methodological Answer:

- Supramolecular Design : Use Job’s plot analyses to determine stoichiometry in host-guest complexes. Pair with isothermal titration calorimetry (ITC) to measure binding constants (Ka) and entropy/enthalpy contributions .

- Catalytic Framework : Apply turnover frequency (TOF) calculations in Pd-catalyzed cross-coupling reactions. Contrast with Eyring-Polanyi parameters to distinguish rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. Q7. What methodologies reconcile conflicting reports on the compound’s hygroscopicity or polymorphic forms?

Methodological Answer:

- Polymorph Screening : Conduct high-throughput crystallization trials using solvents of varying polarity (e.g., water, ethanol, hexane). Characterize forms via PXRD and DSC, then correlate with Hirshfeld surface analysis for intermolecular interactions .

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to measure moisture uptake at 25°C and 0–90% RH. Model hysteresis loops using the Guggenheim-Anderson-de Boer (GAB) equation to classify sorption behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.